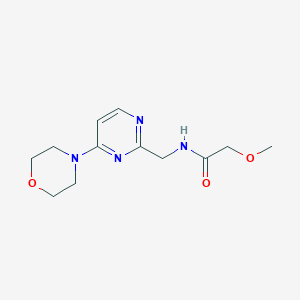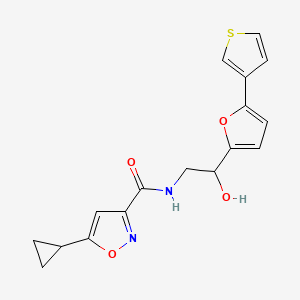
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Compounds with structural similarities to 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide have been synthesized and evaluated for their medicinal properties. For instance, derivatives of benzodifuran and thiazolopyrimidines, which share some structural features with the compound , have been investigated for their anti-inflammatory and analgesic activities. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Research into oxazolidinone analogs, such as U-100592 and U-100766, reveals the antibacterial potential of compounds structurally related to this compound. These analogs have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, indicating the utility of related compounds in developing new antibacterial agents (Zurenko et al., 1996).
Corrosion Inhibition
Research on Mannich bases, such as N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA), has shown that these compounds can act as effective corrosion inhibitors for mild steel in sulfuric acid solution. This highlights the potential application of related compounds in industrial settings to protect metals against corrosion (Nasser & Sathiq, 2017).
Osteoarthritis Research
In the context of osteoarthritis, certain chemical compounds with morpholino groups have been identified as potential drug candidates that target matrix metalloproteinases (MMPs) involved in osteoarthritis progression. These findings suggest the relevance of structurally similar compounds in developing treatments for joint diseases (Inagaki et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins .
Mode of Action
The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the enzymes’ activity, leading to a decrease in the production of nitric oxide and prostaglandins . As a result, the inflammatory response is reduced .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
For instance, treating LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduced the most noticeable elevations of iNOS and COX-2 protein levels .
Result of Action
The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. It significantly reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, leading to an overall reduction in inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity was assessed in macrophage cells stimulated by lipopolysaccharide (LPS), a component of the cell walls of gram-negative bacteria . This suggests that the compound’s efficacy may be influenced by the presence of bacterial components or other inflammatory stimuli.
Biochemical Analysis
Biochemical Properties
The compound 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has been found to interact with enzymes such as iNOS and COX-2 . It has a strong affinity for these active sites and forms hydrophobic interactions with them .
Cellular Effects
In cellular processes, 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has been shown to have significant effects. It can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide involves binding interactions with biomolecules and changes in gene expression . The compound decreases the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Properties
IUPAC Name |
2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIRXXXDSRHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2497093.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497094.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![2-(1H-imidazol-1-yl)-4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2497100.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)



![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)
